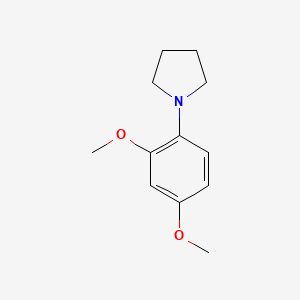

1-(2,4-dimethoxyphenyl)pyrrolidine

Description

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

1-(2,4-dimethoxyphenyl)pyrrolidine |

InChI |

InChI=1S/C12H17NO2/c1-14-10-5-6-11(12(9-10)15-2)13-7-3-4-8-13/h5-6,9H,3-4,7-8H2,1-2H3 |

InChI Key |

NBFRUPVXXIIAEU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)N2CCCC2)OC |

Origin of Product |

United States |

Preparation Methods

Pyrrolidine Ring Formation via Putrescine Cyclization

The foundational synthesis of pyrrolidine from putrescine (tetramethylenediamine) provides a framework for constructing the core structure of 1-(2,4-dimethoxyphenyl)pyrrolidine. In this method, putrescine is heated with a supported nickel catalyst at 100–160°C, liberating ammonia and cyclizing to pyrrolidine. Adapting this approach, 2,4-dimethoxyphenyl-substituted diamine precursors could undergo analogous cyclization.

Reaction Conditions

-

Catalyst : Nickel-kieselguhr (55% Ni)

-

Temperature : 120°C (initial) to 160°C (final)

-

Solvent : None (neat reaction)

Limitations : Direct incorporation of the 2,4-dimethoxyphenyl group during cyclization remains unexplored, necessitating post-synthetic functionalization.

N-Arylation via Ullmann-Type Coupling

Copper-Catalyzed Coupling of Pyrrolidine with Aryl Halides

Patent CA1047041A demonstrates N-benzylation of pyrrolidine using benzyl chloride under basic conditions. Extending this methodology, 1-(2,4-dimethoxyphenyl)pyrrolidine can be synthesized via coupling of pyrrolidine with 1-bromo-2,4-dimethoxybenzene.

Reaction Setup

-

Substrate : 1-Bromo-2,4-dimethoxybenzene (1.0 equiv)

-

Amine : Pyrrolidine (1.5 equiv)

-

Catalyst : CuI (10 mol%)

-

Ligand : 1,10-Phenanthroline (20 mol%)

-

Base : K₃PO₄ (2.0 equiv)

-

Solvent : DMSO, 110°C, 24 hours

Outcome

Challenges : Requires rigorous exclusion of moisture and oxygen.

Hydrogenation of Pyrroline Intermediates

Catalytic Hydrogenation for Final Purification

Patent US2952688A highlights the hydrogenation of pyrroline contaminants in pyrrolidine synthesis. For 1-(2,4-dimethoxyphenyl)pyrrolidine, this step ensures high purity by reducing residual imine byproducts.

Hydrogenation Protocol

-

Catalyst : 5% Pd/C (10 wt%)

-

Pressure : 70 atm H₂

-

Temperature : 25°C

-

Duration : 2.5 hours

Silane Protection Strategies for Hydroxyl Intermediates

Transient Protection in Multi-Step Syntheses

Patent CN103819385B employs triisopropylchlorosilane (TIPSCl) to protect hydroxyl groups during pyrrolidine functionalization. For 1-(2,4-dimethoxyphenyl)pyrrolidine, silane protection could stabilize intermediates during aryl group installation.

Protection/Deprotection Steps

-

Protection : (3R)-3-hydroxypyrrolidine + TIPSCl → TIPS-protected intermediate (94% yield).

-

Arylation : Coupling with 2,4-dimethoxyphenyl electrophile.

-

Deprotection : TBAF in THF, 25°C, 2 hours.

Utility : Prevents side reactions during harsh arylation conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-dimethoxyphenyl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), alkylating agents (alkyl halides).

Major Products Formed:

Oxidation: Quinones, carboxylic acids.

Reduction: Reduced benzene derivatives.

Substitution: Halogenated, nitrated, or alkylated benzene derivatives.

Scientific Research Applications

1-(2,4-dimethoxyphenyl)pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,4-dimethoxyphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The methoxy groups on the benzene ring may enhance the compound’s binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

- 1-(4-Methoxybenzyl)pyrrolidine Derivatives: Compounds like (+)-[1-(4-methoxybenzyl)pyrrolidin-2-yl]diphenylmethanol () share a methoxyphenyl group but differ in substitution patterns (4-methoxy vs. 2,4-dimethoxy).

- 1-(3,4-Dimethoxyphenyl)propenoyl-pyrrolidine: This derivative () includes a propenoyl linker between the pyrrolidine and 3,4-dimethoxyphenyl group. The α,β-unsaturated carbonyl system introduces planarity deviation and conjugation, which may enhance analgesic activity compared to the simpler 2,4-dimethoxy analog .

- Nitro-Substituted Analogues: 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine () replaces one methoxy group with a nitro substituent.

Heterocyclic Ring Variations: Pyrrolidine vs. Piperidine

Piperidine Derivatives :

Piperidine analogs (6-membered ring) exhibit greater conformational flexibility than pyrrolidine (5-membered). For example, diphenidine isomers () show distinct pharmacological profiles due to ring size and substituent placement. Pyrrolidine derivatives often exhibit faster metabolic clearance due to reduced steric hindrance .Pyrrolidine with Oxo-Functionalization :

1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid () incorporates a ketone group, enabling hydrogen bonding and altering pharmacokinetics. The fluorine atoms increase lipophilicity, contrasting with the methoxy groups’ hydrophilic nature in 1-(2,4-dimethoxyphenyl)pyrrolidine .

Functional Group Additions and Their Impacts

- Acylated Derivatives: (E,E)-1-(2,4-Dodecadienoyl)-pyrrolidine () features a long unsaturated acyl chain, increasing hydrophobicity and likely altering membrane permeability compared to the methoxy-substituted phenyl analog. Such differences necessitate read-across analyses for safety evaluations .

Triazole-Thioacetic Acid Derivatives :

2-((5-(2,4-Dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic acid () introduces a triazole-thioether group, enhancing hydrogen-bonding capacity and toxicity profiles. Computational models predict higher acute toxicity for these derivatives compared to simpler pyrrolidine structures .

Analgesic and Anti-Inflammatory Activity

- The propenoyl-linked 3,4-dimethoxyphenyl-pyrrolidine () demonstrates analgesic activity attributed to its cycloaliphatic amine moiety. In contrast, 1-(2,4-dimethoxyphenyl)pyrrolidine’s bioactivity remains less documented but may leverage similar mechanisms due to structural parallels .

Antimicrobial and Anticancer Potential

- Pyrrolidine derivatives with fluorophenyl groups (e.g., fluorolintane isomers, ) exhibit enhanced receptor binding due to fluorine’s electronegativity. Methoxy groups, while less electronegative, may improve solubility for systemic applications .

Data Tables

Table 1: Structural and Physicochemical Comparison

Q & A

Q. What are the common synthetic routes for 1-(2,4-dimethoxyphenyl)pyrrolidine, and what are the critical optimization parameters?

A multi-step synthesis typically involves nucleophilic substitution or condensation reactions. For example, pyrrolidine derivatives are often synthesized via reductive amination between 2,4-dimethoxybenzaldehyde and pyrrolidine, followed by purification using column chromatography. Critical parameters include reaction temperature (optimized between 60–80°C), solvent choice (e.g., ethanol or THF for polarity control), and stoichiometric ratios of reagents to minimize byproducts like unreacted aldehydes or oligomers . Yield optimization may require iterative adjustments to catalyst loading (e.g., NaBH₄ for reductions) and reaction time.

Q. What analytical techniques are most effective for characterizing the structural integrity of 1-(2,4-dimethoxyphenyl)pyrrolidine?

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions on the aromatic ring and pyrrolidine backbone. For instance, methoxy protons typically resonate at δ 3.7–3.9 ppm, while pyrrolidine protons appear as multiplet signals between δ 1.8–2.5 ppm .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion for C₁₂H₁₇NO₂ at m/z 220.1338) .

- X-ray Crystallography : Resolves stereochemical ambiguities, particularly for chiral analogs .

Q. What initial biological screening approaches are recommended to assess the pharmacological potential of this compound?

- In vitro receptor binding assays : Screen for activity at GPCRs or neurotransmitter transporters (e.g., serotonin or dopamine receptors), given structural similarities to psychoactive arylcycloalkylamines .

- Cytotoxicity profiling : Use cell viability assays (e.g., MTT) in HEK-293 or HepG2 cell lines to establish preliminary safety thresholds .

- Metabolic stability tests : Incubate with liver microsomes to evaluate cytochrome P450 interactions .

Advanced Research Questions

Q. How can researchers investigate structure-activity relationships (SAR) for 1-(2,4-dimethoxyphenyl)pyrrolidine derivatives?

- Systematic functional group substitution : Replace methoxy groups with halogens or bulkier substituents (e.g., trifluoromethyl) to assess steric and electronic effects on receptor binding .

- Chiral resolution : Separate enantiomers using chiral HPLC and compare their biological activity to identify stereospecific interactions .

- Pharmacophore modeling : Use computational tools like Schrödinger’s Phase to map critical binding features (e.g., hydrogen-bond acceptors at the 2,4-dimethoxy positions) .

Q. What computational chemistry methods are suitable for predicting the reactivity and stability of this compound under varying conditions?

- Density Functional Theory (DFT) : Calculate bond dissociation energies to predict degradation pathways (e.g., oxidative cleavage of the pyrrolidine ring) .

- Molecular Dynamics (MD) simulations : Model solvation effects in aqueous or lipid environments to assess bioavailability .

- Reaction path searching : Use tools like GRRM17 to identify low-energy pathways for byproduct formation during synthesis .

Q. How should contradictory data in biological activity profiles be systematically addressed?

- Dose-response reevaluation : Confirm activity thresholds using orthogonal assays (e.g., calcium flux for GPCR activation alongside cAMP measurements) .

- Off-target screening : Employ broad-panel selectivity assays (e.g., Eurofins CEREP panels) to rule out nonspecific interactions .

- Batch variability analysis : Verify compound purity (>98% by HPLC) and stability (e.g., via accelerated stability studies under light/heat) .

Q. What methodologies are recommended for optimizing reaction yields in multi-step syntheses of derivatives?

- Design of Experiments (DoE) : Apply factorial design to test variables like catalyst type, solvent polarity, and temperature .

- Flow chemistry : Improve scalability and reduce side reactions through precise control of residence time and mixing .

- In-line monitoring : Use FTIR or Raman spectroscopy to track intermediate formation in real time .

Q. How can advanced spectroscopic methods resolve ambiguities in molecular configuration?

- NOESY NMR : Detect through-space interactions to confirm the spatial arrangement of methoxy groups relative to the pyrrolidine ring .

- Vibrational Circular Dichroism (VCD) : Differentiate enantiomers by analyzing chiral center-induced asymmetry in IR spectra .

- Solid-state NMR : Investigate crystalline polymorphs that may affect dissolution rates and bioavailability .

Key Methodological Notes

- Safety : Follow GHS Category 4 protocols for handling (e.g., PPE for dermal/oral toxicity risks) .

- Data Validation : Cross-reference experimental results with PubChem or peer-reviewed structural databases .

- Interdisciplinary Integration : Combine synthetic chemistry with computational modeling to accelerate discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.